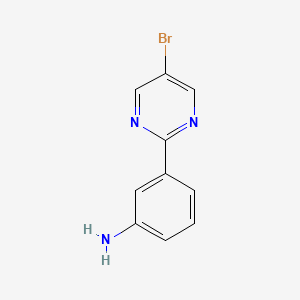

3-(5-Bromopyrimidin-2-yl)aniline

Description

3-(5-Bromopyrimidin-2-yl)aniline is a brominated pyrimidine derivative featuring an aniline substituent at the 3-position of the pyrimidine ring. Its molecular formula is C₁₀H₉BrN₄, with a molecular weight of 265.11 g/mol. The bromine atom at the 5-position of the pyrimidine ring enhances its electronic properties, making it a valuable intermediate in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

3-(5-bromopyrimidin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-5-13-10(14-6-8)7-2-1-3-9(12)4-7/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJGZLKYFDQWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyrimidin-2-yl)aniline typically involves the reaction of 5-bromopyrimidine with aniline under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-bromopyrimidine is reacted with aniline in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-Bromopyrimidin-2-yl)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The aniline group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the aniline group.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Role as a Building Block

This compound is primarily utilized as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes. Kinases are crucial in various signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer.

Case Study: BCL6 Inhibitors

A notable application of 3-(5-Bromopyrimidin-2-yl)aniline is in the development of inhibitors for the BCL6 protein, which is implicated in several cancers. Research has demonstrated that derivatives of this compound exhibit improved potency and selectivity against BCL6, showcasing its potential as a lead compound in drug discovery .

| Compound | Activity (IC50) | Notes |

|---|---|---|

| This compound | 1.21 µM | Effective in cellular assays |

| Modified derivative | 0.082 µM | Enhanced potency through structural optimization |

Material Science

Development of Organic Semiconductors

In material science, this compound is explored for its potential in developing organic semiconductors. Its unique electronic properties allow it to be incorporated into organic light-emitting diodes (OLEDs) and photovoltaic devices.

Research Insights

Studies indicate that incorporating brominated pyrimidine derivatives into polymer matrices can enhance charge transport properties, making them suitable for high-performance electronic applications.

Biological Studies

Biochemical Assays

The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to form covalent bonds with target proteins allows researchers to investigate the mechanisms of action of various biological pathways.

Application Example: Enzyme Inhibition Studies

Research has shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders.

Industrial Applications

Synthesis of Specialty Chemicals

In industrial chemistry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity allows for various modifications that can tailor properties for specific applications.

Mécanisme D'action

The mechanism of action of 3-(5-Bromopyrimidin-2-yl)aniline involves its interaction with specific molecular targets. The bromopyrimidine group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Structural Analogues

The following table summarizes structurally related pyrimidine and pyridine derivatives, highlighting differences in substituents, physicochemical properties, and applications:

Physicochemical Properties

- This compound : Bromine’s electron-withdrawing effect increases the pyrimidine ring’s electrophilicity, enhancing reactivity in cross-coupling reactions. Its calculated logP (lipophilicity) is ~2.1, suggesting moderate membrane permeability.

- 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline : The dual chloro substituents reduce molecular weight (244.09 vs. 265.11) and increase hydrophobicity (logP ~2.5). LCMS data shows [M+H]+ at m/z 245 , with HPLC retention time 0.75 minutes under acidic conditions .

- Hydrazone derivative () : The hydrazone group and methoxy substituent introduce hydrogen-bonding capacity, improving solubility in polar solvents.

Activité Biologique

3-(5-Bromopyrimidin-2-yl)aniline is a chemical compound characterized by the molecular formula C10H8BrN3. This compound is a derivative of aniline, where the aniline ring is substituted with a bromopyrimidine group. Its unique structure suggests potential biological activity, particularly in medicinal chemistry and pharmaceutical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bonding : The bromine atom in the bromopyrimidine moiety may facilitate covalent interactions with biological targets, enhancing its reactivity and potential efficacy in drug development.

- Biochemical Pathways : As a bromopyrimidine derivative, it is likely involved in various biochemical pathways, depending on the specific molecular targets it interacts with. This can include modulation of enzyme activities or receptor interactions.

Biological Activity and Applications

Research has indicated that compounds containing bromopyrimidine structures exhibit a range of biological activities including:

- Antimicrobial Properties : Compounds similar to this compound have shown effectiveness against various microbial strains, suggesting potential use as antimicrobial agents.

- Antiviral and Anticancer Activities : The structural features of bromopyrimidines are often linked to antiviral and anticancer properties, making them valuable in therapeutic contexts.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various microbial strains | , |

| Antiviral | Potential applications in antiviral therapies | |

| Anticancer | Shown efficacy in cancer cell lines | , |

Case Studies

Several studies have explored the biological effects of bromopyrimidine derivatives, including this compound. For instance:

- Study on Enzyme Inhibition : Research demonstrated that derivatives of bromopyrimidines could inhibit specific enzymes involved in cancer cell proliferation. The compound was tested against various cancer cell lines, showing promising results in reducing cell viability .

- Receptor Interaction Studies : Another study focused on the interaction of this compound with G protein-coupled receptors (GPCRs). It was found to exhibit partial agonism, which may lead to downstream signaling effects relevant for drug development targeting these pathways .

- Pharmacokinetic Profiling : A pharmacokinetic study highlighted the bioavailability and metabolic stability of similar compounds, providing insights into how modifications to the bromopyrimidine structure could enhance therapeutic efficacy and reduce toxicity .

Q & A

Q. What are the optimized synthetic routes for 3-(5-Bromopyrimidin-2-yl)aniline, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves a Buchwald-Hartwig coupling or nucleophilic aromatic substitution between 5-bromopyrimidine and a substituted aniline. Key steps include:

- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for efficient coupling .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates at 80–120°C.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity.

Yield Optimization : Adjust stoichiometry (1:1.2 ratio of pyrimidine to aniline) and inert atmosphere (N₂/Ar) to minimize side reactions.

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons and carbons using 2D techniques (COSY, HSQC). The bromine atom induces distinct splitting patterns in the pyrimidine ring .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₈BrN₃) with <5 ppm mass error.

- X-ray Crystallography : Resolve steric effects of the bromine substituent using SHELXL refinement .

Q. Table 2: Computational Parameters

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO | -6.2 | Electron donation capacity |

| LUMO | -1.8 | Susceptibility to nucleophiles |

Q. What strategies are effective in elucidating the mechanism of action of this compound derivatives in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ via fluorogenic substrates (e.g., for proteases). Compare Ki values with/without bromine to assess steric effects .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions .

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial efficacy) of this compound derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., CLSI guidelines for MIC testing).

- Structural Analysis : Use HPLC-MS to verify compound integrity; impurities (e.g., dehalogenated byproducts) may explain variability .

Key Considerations

- Data Gaps : Limited direct evidence on this compound; extrapolated from structurally related aniline derivatives (e.g., triazole, pyrazine analogs).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.